5-Methoxy-6-nitropicolinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

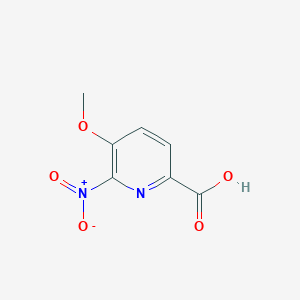

2D Structure

Properties

IUPAC Name |

5-methoxy-6-nitropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-14-5-3-2-4(7(10)11)8-6(5)9(12)13/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMLQXQNVBQJPQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626753 | |

| Record name | 5-Methoxy-6-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324028-85-5 | |

| Record name | 5-Methoxy-6-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methoxy-6-nitropicolinic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-Methoxy-6-nitropicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic building block in medicinal chemistry, valued for its unique electronic and steric properties that make it a versatile intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of a plausible and efficient synthetic pathway to this target molecule. The proposed synthesis is grounded in established chemical principles and supported by peer-reviewed literature and patents. Each step is detailed with experimental protocols, causality behind procedural choices, and visual aids to ensure clarity and reproducibility.

Introduction and Retrosynthetic Analysis

The strategic importance of substituted picolinic acids in drug discovery cannot be overstated. Their ability to act as bidentate chelating agents for various metal ions makes them valuable ligands in coordination chemistry, with applications ranging from MRI contrast agents to radiopharmaceuticals.[1] The specific substitution pattern of a methoxy group at the 5-position and a nitro group at the 6-position in this compound creates a distinct electronic profile, influencing the reactivity and biological activity of its derivatives.

A logical retrosynthetic analysis of the target molecule suggests a pathway beginning from a readily available substituted pyridine. The carboxylic acid functionality can be installed via oxidation of a methyl group, a well-established transformation. The methoxy and nitro groups can be introduced through nucleophilic aromatic substitution and electrophilic nitration, respectively.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The following multi-step synthesis is proposed, starting from the commercially available 2-Amino-6-methylpyridine.

Step 1: Nitration of 2-Amino-6-methylpyridine to 2-Amino-6-methyl-5-nitropyridine

The initial step involves the nitration of the pyridine ring. The directing effects of the amino and methyl groups will influence the position of the incoming nitro group. While nitration of pyridines can be challenging, the presence of an activating amino group facilitates the reaction.

Causality: The nitration of pyridine rings typically occurs under harsh conditions. In the case of quinoline, nitration happens on the benzene ring at the 5 and 8 positions.[2] For substituted pyridines, the position of nitration is governed by the electronic nature of the existing substituents.

Experimental Protocol:

-

To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2-Amino-6-methylpyridine while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium carbonate) until a precipitate forms.

-

Filter the precipitate, wash with cold water, and dry to obtain 2-Amino-6-methyl-5-nitropyridine.

| Reagent | Molar Ratio | Key Parameters |

| 2-Amino-6-methylpyridine | 1.0 | Starting Material |

| Conc. Sulfuric Acid | - | Solvent/Catalyst |

| Fuming Nitric Acid | 1.1 | Nitrating Agent |

| Temperature | 0-70 °C | - |

| Reaction Time | 2-3 hours | - |

Step 2: Conversion of 2-Amino-6-methyl-5-nitropyridine to 2-Chloro-6-methyl-5-nitropyridine

The amino group is converted to a chloro group via a Sandmeyer-type reaction. This involves diazotization of the amino group followed by displacement with a chloride ion.

Causality: The conversion of an amino group on a pyridine ring to a halogen is a standard transformation that allows for subsequent nucleophilic substitution reactions. The diazotization makes the position susceptible to nucleophilic attack.

Experimental Protocol:

-

Suspend 2-Amino-6-methyl-5-nitropyridine in an aqueous solution of hydrochloric acid.

-

Cool the suspension to 0-5 °C and add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for 30 minutes at this temperature.

-

In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

-

Slowly add the diazonium salt solution to the copper(I) chloride solution.

-

Allow the reaction to proceed at room temperature for 1-2 hours, then heat to 60 °C for 30 minutes.

-

Cool the mixture, extract the product with a suitable organic solvent (e.g., dichloromethane), and purify by column chromatography.

| Reagent | Molar Ratio | Key Parameters |

| 2-Amino-6-methyl-5-nitropyridine | 1.0 | Starting Material |

| Sodium Nitrite | 1.1 | Diazotizing Agent |

| Copper(I) Chloride | Catalytic | Catalyst |

| Hydrochloric Acid | - | Solvent/Reagent |

| Temperature | 0-60 °C | - |

| Reaction Time | 2-3 hours | - |

Step 3: Methoxylation of 2-Chloro-6-methyl-5-nitropyridine to 2-Methoxy-6-methyl-5-nitropyridine

The chloro group is displaced by a methoxy group through nucleophilic aromatic substitution.

Causality: The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the chloride by the methoxide ion. A patent describes a similar methoxylation of 2-chloro-5-nitropyridine with sodium methoxide in methanol, achieving a high yield.[3]

Experimental Protocol:

-

Dissolve 2-Chloro-6-methyl-5-nitropyridine in methanol.

-

Add a solution of sodium methoxide in methanol to the reaction mixture.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture and remove the methanol under reduced pressure.

-

Add water to the residue to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 2-Methoxy-6-methyl-5-nitropyridine.

| Reagent | Molar Ratio | Key Parameters |

| 2-Chloro-6-methyl-5-nitropyridine | 1.0 | Starting Material |

| Sodium Methoxide | 1.2 | Nucleophile |

| Methanol | - | Solvent |

| Temperature | Reflux | - |

| Reaction Time | 2-4 hours | - |

Step 4: Oxidation of 2-Methoxy-6-methyl-5-nitropyridine to this compound

The final step is the oxidation of the methyl group to a carboxylic acid.

Causality: The oxidation of a methyl group on a pyridine ring to a carboxylic acid is a common transformation. Potassium permanganate is a strong oxidizing agent capable of achieving this conversion. A similar oxidation is reported in the synthesis of 6-Bromo-5-methoxypicolinic acid from 2-Bromo-3-methoxy-6-methylpyridine.[4]

Experimental Protocol:

-

Suspend 2-Methoxy-6-methyl-5-nitropyridine in water.

-

Heat the suspension to 80-90 °C and add potassium permanganate portion-wise over 1-2 hours.

-

Continue heating until the purple color of the permanganate disappears.

-

Cool the reaction mixture and filter off the manganese dioxide.

-

Acidify the filtrate with hydrochloric acid to a pH of 3-4 to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain this compound.

| Reagent | Molar Ratio | Key Parameters |

| 2-Methoxy-6-methyl-5-nitropyridine | 1.0 | Starting Material |

| Potassium Permanganate | 2.5-3.0 | Oxidizing Agent |

| Water | - | Solvent |

| Temperature | 80-90 °C | - |

| Reaction Time | 2-3 hours | - |

Workflow and Characterization

The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow.

Characterization: The structure and purity of the final product, this compound, along with all intermediates, should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., -COOH, -NO₂, -OCH₃).

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point: To assess the purity of the solid product.

Safety Considerations

-

Nitrating agents: Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Diazonium salts: Diazonium salts can be explosive when isolated and dry. It is crucial to use them in solution immediately after preparation and not to isolate them.

-

Potassium permanganate: A strong oxidizing agent. Avoid contact with combustible materials.

-

Solvents: Use flammable organic solvents in a well-ventilated area, away from ignition sources.

Conclusion

This guide outlines a robust and logical synthetic pathway for the preparation of this compound. By leveraging well-established and documented chemical transformations, this protocol provides a clear and reproducible method for obtaining this valuable building block for research and development in the pharmaceutical industry. The provided rationale for each step, coupled with detailed experimental procedures, is intended to empower researchers to successfully synthesize this target molecule.

References

- 1. 6-Methyl-5-nitropicolinic Acid|24194-98-7|Research Chemical [benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]

- 4. 6-Bromo-5-methoxypicolinic acid | 54232-43-8 [chemicalbook.com]

An In-Depth Technical Guide to 5-Methoxy-6-nitropicolinic Acid (CAS: 324028-85-5): Synthesis, Characterization, and Potential Applications

For the attention of researchers, medicinal chemists, and professionals in drug development, this document serves as a comprehensive technical guide on 5-Methoxy-6-nitropicolinic acid. As a substituted pyridine derivative, this molecule presents significant opportunities as a versatile building block in organic synthesis and a ligand in coordination chemistry. This guide synthesizes available data on analogous compounds to provide a robust framework for its synthesis, characterization, and exploration in research and development settings.

Physicochemical and Structural Profile

This compound is a heterocyclic aromatic compound featuring a pyridine-2-carboxylic acid core. The key substitutions—a methoxy group at the 5-position and a nitro group at the 6-position—critically influence its electronic properties, solubility, and reactivity. The electron-withdrawing nature of both the nitro group and the pyridine nitrogen makes the carboxyl proton relatively acidic.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Rationale |

| CAS Number | 324028-85-5 | [1] |

| Molecular Formula | C₇H₆N₂O₅ | [2] |

| Molecular Weight | 198.13 g/mol | [2] |

| Appearance | Expected to be a solid (e.g., yellow to off-white powder) | Inferred from analogous nitroaromatic compounds. |

| Melting Point | Not experimentally determined. Estimated >120 °C. | Based on the melting point of the analogous 6-Methyl-5-nitropicolinic acid (126 °C).[3] |

| Solubility | Expected to be soluble in polar organic solvents (DMSO, DMF, Methanol) and poorly soluble in water and non-polar solvents. | Based on the properties of 6-Methyl-5-nitropicolinic acid.[3] |

| pKa | Not experimentally determined. Estimated ~2.5 - 3.0. | Based on the predicted pKa of the analogous 6-Methyl-5-nitropicolinic acid (2.78), indicating significant acidity.[3] |

Proposed Synthesis and Purification Workflow

Causality of Experimental Design: The pyridine ring is generally deactivated towards electrophilic aromatic substitution. However, the methoxy group at the 5-position is an activating, ortho-para directing group. The 6-position is ortho to the methoxy group, making it a highly favorable site for nitration. Careful control of temperature is paramount to prevent side reactions and ensure safety, as nitration reactions are highly exothermic.

Experimental Protocol: Synthesis

Reaction: Nitration of 5-methoxypicolinic acid.

Materials:

-

5-Methoxypicolinic acid (CAS 29082-92-6)[4]

-

Fuming Nitric Acid (HNO₃, ≥90%)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Deionized Water

-

Ice

-

Diethyl Ether or Ethyl Acetate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

-

Substrate Addition: Slowly add 5-methoxypicolinic acid to the cold sulfuric acid in portions, ensuring the temperature does not exceed 10 °C. Stir until fully dissolved.

-

Nitration: Prepare a mixture of fuming nitric acid and concentrated sulfuric acid (typically 1:1 v/v) in the dropping funnel. Add this nitrating mixture dropwise to the reaction flask over 30-60 minutes. Crucially, maintain the internal temperature between 0 and 5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Once the reaction is complete, very slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This will precipitate the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).

-

Drying: Dry the crude product under vacuum.

Purification Protocol

The primary impurity is likely the unreacted starting material. Recrystallization is the preferred method for purification.

-

Solvent Selection: Test solubility of the crude product in various solvents (e.g., ethanol, methanol, water, or mixtures). An ideal solvent will dissolve the compound when hot but result in low solubility when cold.

-

Recrystallization: Dissolve the crude solid in a minimum amount of the chosen hot solvent. If the solution is colored, activated carbon can be added and the mixture hot-filtered.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Comprehensive Analytical Characterization

To ensure the identity, structure, and purity of the synthesized material, a multi-technique analytical approach is mandatory. Each method provides orthogonal, self-validating data.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: Unambiguous structural confirmation.

-

Method: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Expected ¹H NMR (400 MHz, DMSO-d₆) Signals:

-

~13-14 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

-

~8.0-8.5 ppm (doublet, 1H): Aromatic proton at C3, coupled to C4.

-

~7.5-8.0 ppm (doublet, 1H): Aromatic proton at C4, coupled to C3.

-

~4.0 ppm (singlet, 3H): Methoxy protons (-OCH₃).

-

-

Expected ¹³C NMR (100 MHz, DMSO-d₆) Signals:

-

~165 ppm: Carboxylic acid carbon.

-

~150-160 ppm: Aromatic carbons attached to oxygen (C5) and nitrogen (C2, C6).

-

~110-140 ppm: Aromatic carbons (C3, C4).

-

~57 ppm: Methoxy carbon.

-

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Objective: Confirm molecular weight and assess purity.

-

Method:

-

Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Dilute to ~10 µg/mL with the mobile phase.

-

Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Employ a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

-

Couple the LC to an electrospray ionization (ESI) mass spectrometer.

-

-

Expected Result: In negative ion mode (ESI-), a prominent peak should be observed at an m/z of 197.02 , corresponding to the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) should confirm the elemental formula C₇H₅N₂O₅⁻.[5]

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity

-

Objective: Quantify the purity of the final compound.

-

Method: Use the same LC conditions as above, but with a UV detector. The nitroaromatic chromophore should have strong absorbance around 280-350 nm.[3]

-

Analysis: Purity is determined by calculating the area percentage of the main product peak relative to the total peak area in the chromatogram.

Protocol 4: Infrared (IR) Spectroscopy

-

Objective: Confirm the presence of key functional groups.

-

Method: Analyze the sample as a KBr pellet or using an ATR accessory.

-

Expected Vibrational Bands:

-

~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1520 cm⁻¹ and ~1340 cm⁻¹ (strong): Asymmetric and symmetric N-O stretches of the nitro group, respectively.[3]

-

~1250 cm⁻¹ (strong): C-O stretch of the methoxy group.

-

Potential Applications in Coordination Chemistry and Drug Discovery

Drawing parallels from the well-studied 6-Methyl-5-nitropicolinic acid, the primary value of this compound lies in its function as a bidentate chelating ligand.[3] The pyridine nitrogen and the deprotonated carboxylate oxygen form a stable five-membered ring upon coordination with a metal ion.

Mechanism of Chelation: The lone pair of electrons on the pyridine nitrogen and the negative charge on the carboxylate oxygen act as a two-point anchor to bind metal ions. The electronic properties, modulated by the methoxy and nitro groups, directly influence the stability, geometry, and reactivity of the resulting metal complexes.

Potential Research Avenues:

-

Medicinal Chemistry: Metal complexes of related nitropicolinates have shown promise as anticancer and anti-inflammatory agents.[3] This compound could serve as a ligand to synthesize novel transition metal or lanthanide complexes for evaluation against various cell lines and inflammatory models.

-

Materials Science: The ability to form coordination polymers and discrete molecular complexes makes it a candidate for developing materials with interesting photoluminescent or magnetic properties.[3]

-

Catalysis: The defined geometry of its metal complexes could be exploited in designing novel catalysts for organic transformations.

Safety, Handling, and Storage

As with any nitroaromatic compound, stringent safety protocols must be followed. The hazard profile is inferred from safety data sheets of structurally similar molecules.[6][7]

Table 2: Hazard and Safety Information

| Category | Recommendation |

| GHS Hazards | Warning: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319).[6] |

| PPE | Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7] |

| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.[6][7] |

| Storage | Keep container tightly closed. Store in a cool, dry, dark place away from oxidizing agents. Consider storing under an inert atmosphere (e.g., argon or nitrogen).[6][7] |

| First Aid | If Swallowed: Rinse mouth and call a poison center or doctor. Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water. Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[6] |

| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[6] |

References

An In-depth Technical Guide to the Molecular Structure of 5-Methoxy-6-nitropicolinic Acid

This guide provides a comprehensive technical overview of 5-Methoxy-6-nitropicolinic acid, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. By synthesizing data from analogous compounds and established analytical principles, this document elucidates the molecule's structural features, physicochemical properties, and the methodologies for its synthesis and characterization.

Introduction: The Significance of Substituted Picolinic Acids

Picolinic acid, a derivative of pyridine with a carboxylic acid at the 2-position, and its analogues are significant scaffolds in medicinal chemistry and materials science.[1] The pyridine nitrogen and the carboxylate group form a bidentate chelating agent capable of forming stable complexes with various metal ions.[2] This property is fundamental to their application in areas such as the development of enzyme inhibitors and therapeutic agents.[3] The introduction of substituents onto the pyridine ring, such as methoxy and nitro groups, profoundly influences the molecule's electronic properties, steric profile, and ultimately its biological activity and reactivity. This compound, with its electron-donating methoxy group and strongly electron-withdrawing nitro group, presents a unique electronic landscape, making it a valuable intermediate for the synthesis of more complex molecules and a subject of interest for coordination chemistry studies.[2]

Molecular Structure and Physicochemical Properties

This compound possesses a pyridine ring substituted with a carboxylic acid at the 2-position, a methoxy group at the 5-position, and a nitro group at the 6-position. This specific arrangement of functional groups dictates its chemical behavior and physical properties.

Key Structural Features

The molecule's geometry is influenced by the interplay of its substituents. The carboxylic acid group can participate in intramolecular hydrogen bonding with the pyridine nitrogen, affecting its acidity and conformation. The nitro group, being strongly electron-withdrawing, significantly impacts the electron density of the pyridine ring, influencing its reactivity in nucleophilic and electrophilic substitution reactions.

Physicochemical Data Summary

The following table summarizes key physicochemical properties of this compound, compiled from supplier data and predicted values based on structurally related compounds.

| Property | Value | Source |

| CAS Number | 324028-85-5 | [4] |

| Molecular Formula | C₇H₆N₂O₅ | [4] |

| Molecular Weight | 198.13 g/mol | Calculated |

| Appearance | Powder or liquid | [4] |

| Purity | ≥97% | [4] |

| Storage | Store in a tightly closed container, in a dry environment at 2-8°C | [2] |

Synthesis and Purification: A Proposed Methodology

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of Methyl 2-chloro-6-methoxypicolinate

-

Rationale: The differential reactivity of the chlorine atoms at the 2 and 6 positions of the pyridine ring allows for regioselective substitution. The 6-position is generally more susceptible to nucleophilic attack.

-

Procedure:

-

Dissolve methyl 2,6-dichloropicolinate in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium methoxide in methanol (1.0 equivalent) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 2-chloro-6-methoxypicolinate.

-

Step 2: Synthesis of Methyl 5-methoxy-6-nitropicolinate

-

Rationale: The methoxy group is an activating group, directing electrophilic substitution to the ortho and para positions. In this case, nitration is expected to occur at the 5-position.

-

Procedure:

-

To a cooled mixture of concentrated sulfuric acid and fuming nitric acid, slowly add methyl 2-chloro-6-methoxypicolinate while maintaining a low temperature.

-

Stir the reaction mixture at low temperature for a specified period, allowing the nitration to proceed.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to obtain methyl 5-methoxy-6-nitropicolinate.[7]

-

Step 3: Hydrolysis to this compound

-

Rationale: Basic hydrolysis of the methyl ester will yield the corresponding carboxylate salt, which upon acidification will give the final carboxylic acid product.

-

Procedure:

-

Dissolve methyl 5-methoxy-6-nitropicolinate in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a base (e.g., sodium hydroxide).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the organic solvent under reduced pressure.

-

Acidify the aqueous solution with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Spectroscopic and Crystallographic Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected outcomes from various analytical techniques based on data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methoxy protons, and the acidic proton of the carboxylic acid. The aromatic protons will likely appear as doublets due to coupling with each other. The acidic proton will typically be a broad singlet at a downfield chemical shift (>10 ppm).[8]

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will resonate at the lowest field (around 165-185 ppm).[9] The chemical shifts of the pyridine ring carbons will be influenced by the attached substituents.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

-

Expected Fragmentation: In electrospray ionization (ESI) in negative ion mode, the most prominent ion is expected to be the deprotonated molecule [M-H]⁻.[8] Further fragmentation may involve the loss of CO₂ from the carboxylate group and potentially the loss of the nitro group.[8]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Characteristic Absorptions:

-

A very broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[9][10]

-

A strong C=O stretching absorption between 1710 and 1760 cm⁻¹.[9]

-

Asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.[2]

-

C-O stretching vibrations for the methoxy group.

-

Characteristic absorptions for the substituted pyridine ring.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state.

-

Methodology:

-

Grow suitable single crystals of this compound, likely through slow evaporation from an appropriate solvent system.

-

Mount a selected crystal on a diffractometer and collect diffraction data.[11]

-

Solve and refine the crystal structure to determine bond lengths, bond angles, and intermolecular interactions.[11]

-

-

Expected Structural Features: It is highly probable that this compound will form centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules.[11] Other intermolecular interactions, such as C-H···O contacts, may also be present, influencing the overall crystal packing.[11]

Caption: 2D representation of this compound.

Conclusion

This compound is a multifaceted molecule with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed framework for understanding its molecular structure, physicochemical properties, and the experimental methodologies required for its synthesis and characterization. By leveraging established chemical principles and data from analogous compounds, researchers can confidently approach the study and application of this intriguing pyridine derivative. The proposed synthetic and analytical protocols offer a solid foundation for further investigation and development in the fields of drug discovery and materials science.

References

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. 6-Methyl-5-nitropicolinic Acid|24194-98-7|Research Chemical [benchchem.com]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, CasNo.324028-85-5 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 5. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 7. Methyl 5-Methoxy-6-nitropicolinate | 390816-44-1 [amp.chemicalbook.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi.com [mdpi.com]

The Strategic Role of 5-Methoxy-6-nitropicolinic Acid in Medicinal Chemistry: A Technical Guide to its Synthetic Utility and the Biological Activity of its Derivatives

Introduction

In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds are paramount to the development of new therapeutic agents. 5-Methoxy-6-nitropicolinic acid, a substituted pyridine derivative, has emerged as a valuable building block in medicinal chemistry. While not extensively characterized for its intrinsic biological activity, its true potential lies in its utility as a versatile precursor for the synthesis of more complex molecules with significant pharmacological properties. This technical guide provides an in-depth exploration of this compound, focusing on its synthesis, chemical properties, and, most importantly, its application in the generation of biologically active compounds, particularly in the realm of antitubercular drug discovery. For researchers and drug development professionals, understanding the strategic application of this scaffold is key to unlocking new avenues for therapeutic innovation.

Chemical Properties and Synthesis

This compound is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid at the 2-position, a nitro group at the 6-position, and a methoxy group at the 5-position. The electron-withdrawing nature of the nitro group and the carboxylic acid, combined with the electron-donating effect of the methoxy group, creates a unique electronic profile that influences its reactivity and potential as a pharmacophore.

The synthesis of this compound and its derivatives often involves multi-step processes starting from commercially available pyridine precursors. A general synthetic approach can be conceptualized as follows:

Figure 1: Conceptual synthetic workflow for this compound.

A crucial aspect of its chemistry is the reactivity of the picolinic acid moiety, which readily undergoes amide coupling reactions. This allows for the facile introduction of diverse side chains, enabling the exploration of structure-activity relationships (SAR).

Biological Activity of Derivatives: A Focus on Antitubercular Agents

The most prominent biological application of the this compound scaffold is in the development of antitubercular agents. Research has demonstrated that amides derived from this acid exhibit potent activity against Mycobacterium tuberculosis (M. tb).

A notable study highlights the synthesis of a 5-methoxy derivative from this compound, which was then evaluated for its antimycobacterial properties.[1] The general strategy involves the coupling of the carboxylic acid with various amines to generate a library of amide derivatives.

Mechanism of Action: The Role of the Nitro Group

The biological activity of many nitroaromatic compounds, including derivatives of this compound, is often linked to the bioreduction of the nitro group.[2][3] This process is typically mediated by bacterial nitroreductases, which are flavin-containing enzymes. The reduction of the nitro group can lead to the formation of reactive nitrogen species that are toxic to the bacterial cell. This mechanism is a key feature of several existing antitubercular drugs.

Figure 2: Proposed mechanism of action for nitroaromatic antitubercular agents.

Structure-Activity Relationship (SAR) Insights

Studies on related nitropicolinic acids and their amides have provided valuable insights into the structural features that govern their antitubercular activity. For instance, the position of the nitro group on the pyridine ring has been shown to be critical for potency.[1] While 5-nitropicolinic acid itself shows some activity, its 6-nitro counterpart, when converted to an amide, can be significantly more potent.[1] The introduction of a methoxy group at the 5-position, as in the case of this compound derivatives, further modulates the electronic and steric properties of the molecule, which can influence its interaction with the target enzyme and its overall efficacy.

| Compound Class | General Structure | Key SAR Observations | Reference |

| Nitropicolinic Acids | Pyridine ring with COOH and NO₂ | Position of NO₂ group is crucial for activity. | [1] |

| Nitropicolin-amides | Amide derivatives of nitropicolinic acids | Amide substituent significantly impacts potency and pharmacokinetic properties. | [1] |

| 5-Methoxy-6-nitropicolin-amides | Methoxy group at the 5-position | Methoxy group can enhance activity and modulate physicochemical properties. | [1] |

Experimental Protocols for Biological Evaluation

To assess the biological activity of derivatives of this compound, a series of standardized in vitro assays are typically employed.

Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis

This assay determines the lowest concentration of a compound that inhibits the visible growth of M. tb.

Protocol:

-

Preparation of Compounds: Prepare a stock solution of the test compound (e.g., in DMSO). Create a series of 2-fold serial dilutions in a 96-well microplate.

-

Inoculum Preparation: Culture M. tb (e.g., H37Rv strain) in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase. Adjust the bacterial suspension to a standardized turbidity (e.g., McFarland standard of 0.5).

-

Inoculation: Add the standardized bacterial suspension to each well of the microplate containing the serially diluted compound. Include positive (bacteria only) and negative (medium only) controls.

-

Incubation: Incubate the plates at 37°C for a defined period (e.g., 7-14 days).

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits bacterial growth. This can be aided by the use of a growth indicator such as resazurin.

Cytotoxicity Assay (e.g., MTT Assay)

It is crucial to assess the toxicity of the compounds against mammalian cells to determine their therapeutic index.

Protocol:

-

Cell Culture: Seed a mammalian cell line (e.g., HEK293 or HepG2) in a 96-well plate and allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24-48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the CC50 (50% cytotoxic concentration).

Figure 3: Workflow for the in vitro biological evaluation of this compound derivatives.

Potential for Other Therapeutic Applications

While the primary focus has been on antitubercular activity, the nitropyridine scaffold is known to exhibit a broader range of biological effects. Derivatives of nitropicolinic acids and related structures have been investigated for their potential as:

-

Anticancer Agents: Some nitropyridine derivatives have shown cytotoxic effects against various cancer cell lines.[4]

-

Anti-inflammatory Agents: The ability of some picolinic acid derivatives to modulate inflammatory pathways has been reported.[4]

-

Enzyme Inhibitors: For instance, 5-Nitropicolinic acid has been identified as an inhibitor of human neuraminidase 3 (NEU3).[5]

These findings suggest that libraries of compounds derived from this compound could be valuable for screening against a wider range of biological targets, potentially leading to the discovery of new therapeutic leads in other disease areas.

Conclusion

This compound represents a strategically important scaffold in medicinal chemistry. While its own biological activity may be limited, its value as a synthetic intermediate is significant. The ability to readily derivatize its carboxylic acid function allows for the systematic exploration of structure-activity relationships, which has proven particularly fruitful in the development of potent antitubercular agents. The likely mechanism of action, involving the bioreductive activation of the nitro group, aligns with established strategies in antimicrobial drug design. Future research should continue to explore the diversification of this scaffold to not only optimize its antitubercular properties but also to investigate its potential in other therapeutic areas such as oncology and inflammatory diseases. For drug development professionals, this compound is a key tool for generating novel chemical entities with the potential to address unmet medical needs.

References

Spectroscopic Characterization of 5-Methoxy-6-nitropicolinic Acid: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the expected spectroscopic data for 5-Methoxy-6-nitropicolinic acid, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a predictive framework for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The guide synthesizes fundamental spectroscopic principles with data from analogous structures to provide a robust analytical protocol.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique electronic and steric profile arising from the interplay of its functional groups on the pyridine ring: a carboxylic acid at position 2, a methoxy group at position 5, and a nitro group at position 6. This substitution pattern governs the molecule's reactivity and its spectroscopic signature. Understanding these signatures is paramount for unambiguous identification and quality control in synthetic applications.

Below is a diagram illustrating the molecular structure and the key analytical techniques discussed in this guide.

Caption: Molecular structure of this compound and the primary spectroscopic techniques for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. The predicted chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the carboxylic acid, and the electron-donating effect of the methoxy group.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| COOH | ~13.0 | Broad Singlet | - | The acidic proton of a carboxylic acid typically appears as a broad singlet at a very downfield chemical shift due to hydrogen bonding and exchange.[1] |

| H-3 | ~8.3 | Doublet | ~8.0 | This proton is ortho to the electron-withdrawing carboxylic acid and is expected to be significantly deshielded. |

| H-4 | ~7.9 | Doublet | ~8.0 | This proton is coupled to H-3 and is also in an electron-deficient ring. |

| OCH₃ | ~4.0 | Singlet | - | The methoxy protons are shielded relative to the aromatic protons and appear as a singlet. |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~165 | The carbonyl carbon of the carboxylic acid is expected in this region.[2] |

| C-2 | ~150 | The carbon bearing the carboxylic acid is deshielded. |

| C-6 | ~148 | The carbon attached to the strongly electron-withdrawing nitro group will be significantly downfield. |

| C-5 | ~155 | The carbon attached to the methoxy group is deshielded due to the oxygen's electronegativity, but also influenced by resonance donation. |

| C-3 | ~140 | Aromatic carbon deshielded by the adjacent nitrogen and carboxylic acid. |

| C-4 | ~115 | This carbon is expected to be the most upfield of the aromatic carbons. |

| OCH₃ | ~57 | The carbon of the methoxy group. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's potential for limited solubility in other common NMR solvents and to ensure the observation of the acidic proton.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field instrument.

-

Temperature: 298 K.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in this compound. The spectrum will be characterized by the distinct vibrational modes of the carboxylic acid, nitro, and methoxy groups.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (Carboxylic Acid) | 3300-2500 | Broad | O-H Stretch[2] |

| C-H (Aromatic) | 3100-3000 | Medium | C-H Stretch |

| C-H (Methoxy) | 2950-2850 | Medium | C-H Stretch |

| C=O (Carboxylic Acid) | 1760-1710 | Strong | C=O Stretch[2] |

| N-O (Nitro Group) | 1550-1500 & 1360-1300 | Strong | Asymmetric & Symmetric N-O Stretch |

| C=C, C=N (Aromatic Ring) | 1600-1450 | Medium-Strong | Ring Stretching |

| C-O (Methoxy) | 1250-1200 & 1050-1000 | Strong | Asymmetric & Symmetric C-O-C Stretch |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the preferred method for its simplicity and speed.

-

KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrument Setup:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, further confirming its structure. Electrospray ionization (ESI) is a suitable technique for this polar, acidic molecule.

Predicted Mass Spectrum Data (ESI-)

-

Molecular Ion: The primary ion observed in negative ion mode ESI would be the deprotonated molecule, [M-H]⁻, at m/z 197.02.

-

Key Fragmentation Pathways:

-

Decarboxylation: Loss of CO₂ (44 Da) from the [M-H]⁻ ion is a common fragmentation for carboxylic acids, leading to a fragment at m/z 153.03.[3][4]

-

Loss of NO₂: Elimination of the nitro group (46 Da) can occur, resulting in a fragment at m/z 151.03.[3][4][5]

-

Loss of CH₃: Loss of a methyl radical (15 Da) from the methoxy group is also possible.

-

The following diagram illustrates the predicted fragmentation pathway.

Caption: Predicted ESI(-) fragmentation of this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of water to aid ionization.

-

Instrument Setup:

-

Mass Spectrometer: An electrospray ionization mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

-

Ionization Mode: Negative ion mode (ESI-).

-

-

Data Acquisition:

-

Infusion: Introduce the sample solution directly into the ion source at a constant flow rate (e.g., 5-10 µL/min).

-

LC-MS: Alternatively, inject the sample onto a liquid chromatography system coupled to the mass spectrometer for separation prior to analysis.

-

Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).

-

Perform tandem MS (MS/MS) on the [M-H]⁻ ion to confirm the fragmentation patterns.

-

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic framework for the characterization of this compound. The outlined NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers to confirm the synthesis and purity of this important chemical entity. The interplay of the carboxylic acid, methoxy, and nitro functional groups results in a unique and identifiable spectroscopic fingerprint.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 3. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of 5-Methoxy-6-nitropicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of a Niche Picolinic Acid Derivative

As a Senior Application Scientist, it is understood that a comprehensive grasp of a compound's solubility is a critical determinant of its downstream applicability, from synthetic chemistry to pharmaceutical formulation. This guide addresses the solubility of 5-Methoxy-6-nitropicolinic acid, a substituted picolinic acid of interest in medicinal chemistry and materials science. Due to the limited availability of direct, quantitative solubility data in peer-reviewed literature for this specific molecule, this document adopts a dual approach. Firstly, it establishes a predicted solubility profile based on first principles, analyzing the contributions of its constituent functional groups and drawing parallels with structurally analogous compounds. Secondly, it provides a rigorous, field-proven experimental framework for the empirical determination of its solubility in a diverse array of laboratory solvents. This guide is structured to provide not just data, but a causal understanding of the underlying chemical principles governing the solubility of this and similar molecules.

Section 1: Molecular Architecture and Predicted Solubility Profile

The solubility of an organic molecule is dictated by the interplay of its functional groups and the overall molecular structure with a given solvent. The structure of this compound (CAS No. 324028-85-5, Molecular Formula: C₇H₆N₂O₅) incorporates several key features that govern its solubility characteristics.

-

Picolinic Acid Backbone: The foundational pyridine-2-carboxylic acid structure imparts a degree of polarity and the capacity for hydrogen bonding through its carboxylic acid group and the pyridine nitrogen. Picolinic acid itself is highly soluble in water[1][2][3].

-

Carboxylic Acid Group (-COOH): This is the primary driver of aqueous solubility, particularly at varying pH. This group can act as a hydrogen bond donor and acceptor. Its acidic nature (with a predicted pKa similar to other picolinic acids, likely in the range of 2-3) implies that its solubility in aqueous media will be significantly enhanced at pH values above its pKa due to the formation of the highly polar carboxylate anion.

-

Nitro Group (-NO₂): The strongly electron-withdrawing nitro group increases the polarity of the molecule. Nitropicolinic acid is generally soluble in polar solvents[4].

-

Methoxy Group (-OCH₃): The methoxy group is a polar ether linkage that can act as a hydrogen bond acceptor. Its presence can influence the electronic distribution within the aromatic ring[5][6].

Based on these structural components and data from related compounds, a qualitative solubility profile can be predicted:

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The carboxylic acid and polar functional groups will interact favorably with the hydroxyl groups of these solvents through hydrogen bonding. Aqueous solubility is expected to be highly pH-dependent. |

| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | High | The high polarity and hydrogen bond accepting capabilities of these solvents will effectively solvate the polar functional groups of the molecule. Structurally similar 6-Methyl-5-nitropicolinic acid is soluble in DMSO. |

| Nonpolar | Toluene, Hexane | Low to Insoluble | The overall high polarity of this compound makes it incompatible with the nonpolar nature of these solvents, following the "like dissolves like" principle. |

Section 2: Experimental Determination of Thermodynamic Solubility

To move from prediction to empirical data, the equilibrium shake-flask method is the gold standard for determining thermodynamic solubility. This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and accurately measured.

Principle of the Shake-Flask Method

An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At this point, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Detailed Protocol

-

Preparation:

-

Add an excess amount of solid this compound to a series of glass vials. The excess should be visually apparent to ensure saturation.

-

Pipette a precise volume of the desired solvent into each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time required to achieve a stable concentration.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a chemically compatible 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.

-

Analyze the filtered sample and calibration standards using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Construct a calibration curve and determine the concentration of the dissolved compound in the sample. This concentration is the thermodynamic solubility.

-

Section 3: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds such as pyridine-2-carboxylic acid and other nitro-substituted aromatics suggest the following precautions[7][8]:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes.

-

Hazards: Expected to be harmful if swallowed and may cause skin and serious eye irritation[7].

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Section 4: Conclusion and Future Directions

This guide provides a foundational understanding of the solubility of this compound, grounded in established chemical principles and supported by data from analogous compounds. The provided experimental protocol offers a robust framework for generating precise, quantitative solubility data, which is indispensable for any research or development endeavor involving this compound. As more empirical data becomes available, a more refined and quantitative solubility profile can be established, further aiding in the rational design of experiments and formulations.

References

- 1. mdpi.com [mdpi.com]

- 2. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 3. scispace.com [scispace.com]

- 4. CAS 13509-19-8: Nitropicolinicacid | CymitQuimica [cymitquimica.com]

- 5. Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

Introduction to 5-Methoxy-6-nitropicolinic Acid: A Molecule of Latent Potential

An In-depth Technical Guide to the Potential Research Applications of 5-Methoxy-6-nitropicolinic Acid

This guide provides a comprehensive overview of the potential research applications of this compound, a heterocyclic building block with significant potential in diverse scientific fields. While direct research on this specific molecule is nascent, this document synthesizes information from structurally related compounds to project its utility for researchers, scientists, and drug development professionals. We will explore its chemical properties, plausible synthetic routes, and delve into its potential as a versatile tool in coordination chemistry, medicinal chemistry, and chemical biology.

This compound is a substituted pyridine derivative characterized by a carboxylic acid at the 2-position, a methoxy group at the 5-position, and a nitro group at the 6-position. This unique arrangement of functional groups imparts a distinct electronic and steric profile, suggesting a range of chemical reactivities and interaction modalities that are yet to be fully explored.

While direct literature on this compound is sparse, its structural analogs have found significant applications in various research domains. For instance, compounds like 6-Methyl-5-nitropicolinic acid and 5-Nitropicolinic acid are recognized for their roles as versatile ligands in coordination chemistry, forming stable complexes with various metal ions.[1] Furthermore, the picolinic acid scaffold, with various substitutions, is a recurring motif in medicinal chemistry, as exemplified by the synthesis of a potent dopamine and serotonin receptor antagonist that incorporates a substituted methoxypyridine carboxylic acid moiety.[2][3]

This guide will, therefore, extrapolate from the established applications of these related molecules to build a scientifically grounded case for the potential research applications of this compound. The hypotheses presented herein are intended to serve as a roadmap for future investigations into this promising, yet understudied, chemical entity.

Physicochemical Properties and a Proposed Synthetic Pathway

A clear understanding of the physicochemical properties and a reliable synthetic route are paramount for any research application.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 475272-62-9 | CymitQuimica[4] |

| Molecular Formula | C H N O | CymitQuimica[4] |

| Molecular Weight | 198.13 g/mol | CymitQuimica[4] |

| Purity | Typically ≥97% | CP Lab Safety[5] |

Proposed Synthetic Route

A feasible approach could start from 5-methoxypicolinic acid. The methoxy group is an activating group, which could direct the nitration to the adjacent 6-position.

Caption: Proposed synthetic pathway for this compound.

Potential Research Applications: A Multi-Disciplinary Perspective

The true potential of this compound lies in its versatility as a building block and functional molecule across several scientific disciplines.

Coordination Chemistry: A Versatile Ligand for Novel Metal Complexes

Drawing parallels with 5-nitropicolinic acid and 6-methyl-5-nitropicolinic acid, this compound is poised to be an excellent bidentate ligand.[1] The pyridine nitrogen and the carboxylate oxygen can form a stable five-membered chelate ring with a wide array of metal ions. The electronic properties of the pyridine ring, modulated by the electron-donating methoxy group and the electron-withdrawing nitro group, can influence the stability, geometry, and reactivity of the resulting metal complexes.

Potential Applications:

-

MRI Contrast Agents: The chelating ability of this molecule could be exploited to develop novel MRI contrast agents by forming stable complexes with paramagnetic metal ions like Gadolinium(III).

-

Radiopharmaceuticals: Stable complexes with radioactive isotopes could be investigated for applications in diagnostic imaging or targeted radiotherapy.

-

Catalysis: Transition metal complexes of this compound could exhibit catalytic activity in various organic transformations.

-

Materials Science: The ability to form coordination polymers and metal-organic frameworks (MOFs) could be explored for applications in gas storage, separation, and sensing.

Caption: Bidentate chelation of a metal ion by this compound.

Medicinal Chemistry: A Scaffold for Drug Discovery

The substituted picolinic acid framework is a valuable starting point for the synthesis of biologically active molecules. The presence of three distinct functional groups on the pyridine ring of this compound offers multiple handles for chemical modification, making it an attractive scaffold for combinatorial chemistry and lead optimization.

Potential Therapeutic Areas:

-

Oncology and Inflammation: The nitroaromatic moiety is a known pharmacophore in certain anticancer and anti-inflammatory agents.[1] This compound could serve as a precursor for novel therapeutics in these areas.

-

Neuroscience: Given that a substituted methoxypyridine carboxylic acid is a key component of a dopamine and serotonin receptor antagonist, this compound could be a valuable starting material for synthesizing novel CNS-active agents.[2][3]

-

Infectious Diseases: The pyridine ring is a core structure in many antibacterial and antifungal agents.

References

- 1. 6-Methyl-5-nitropicolinic Acid|24194-98-7|Research Chemical [benchchem.com]

- 2. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 4. 6-Methoxy-5-nitropicolinic acid | CymitQuimica [cymitquimica.com]

- 5. calpaclab.com [calpaclab.com]

- 6. irl.umsl.edu [irl.umsl.edu]

An In-Depth Technical Guide to 5-Methoxy-6-nitropicolinic Acid as a Precursor in Organic Synthesis

Abstract

5-Methoxy-6-nitropicolinic acid is a highly functionalized pyridine derivative poised to serve as a strategic building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development. The unique electronic arrangement of its substituents—an electron-donating methoxy group and a potent electron-withdrawing nitro group on a picolinic acid scaffold—creates a versatile precursor primed for selective, high-yield transformations. This guide provides a comprehensive technical overview of its chemical profile, outlines robust synthetic and derivatization protocols, and demonstrates its application as a precursor to complex, biologically relevant heterocyclic structures. The methodologies described herein are designed to be self-validating, offering researchers a reliable foundation for incorporating this valuable intermediate into their synthetic programs.

Introduction: The Strategic Value of Polysubstituted Picolinic Acids

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its nitrogen atom provides a key site for hydrogen bonding and salt formation, significantly influencing the pharmacokinetic and pharmacodynamic properties of a molecule. Picolinic acid (2-carboxypyridine) and its derivatives are particularly valuable as they act as bidentate chelating agents and provide a reactive "handle" for amide bond formation, a cornerstone of drug assembly.[1][2]

This compound emerges as a superior precursor due to its pre-installed, orthogonally reactive functional groups. The strategic placement of these groups dictates the molecule's reactivity:

-

The Nitro Group (C6): As a strong electron-withdrawing group, it activates the pyridine ring towards nucleophilic attack and, more importantly, serves as a masked amino group.[3] Its selective reduction is a high-yield transformation that uncovers a nucleophilic amine, providing a primary vector for molecular elaboration.

-

The Methoxy Group (C5): This electron-donating group modulates the electronic character of the ring, influencing the reactivity of the other positions and the overall physicochemical properties of downstream compounds.[4][5]

-

The Carboxylic Acid (C2): This functional group is a robust handle for forming amide, ester, and other covalent linkages, most commonly employed for coupling with amine fragments to build target molecules.[6]

This combination of a stable methoxy group, a transformable nitro group, and a versatile carboxylic acid makes this compound an exemplary building block for the efficient construction of complex molecular architectures.

Physicochemical & Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its constituent functional groups and data from closely related analogues.[1][7]

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₇H₆N₂O₅ | - |

| Molecular Weight | 198.13 g/mol | - |

| CAS Number | 475272-62-9 | [8] |

| Appearance | Expected to be a tan or yellow solid | Analogy to nitrophenols and nitropyridines |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, MeOH); sparingly soluble in water | Analogy to 6-Methyl-5-nitropicolinic acid[1] |

| Predicted pKa | ~2.5 - 3.0 | The electron-withdrawing nitro group increases acidity compared to unsubstituted picolinic acid (pKa ~5.4)[1][9][10] |

Expected Spectroscopic Signatures

A robust spectroscopic characterization is essential for reaction monitoring and product validation.

-

¹H NMR Spectroscopy: The proton NMR spectrum (in DMSO-d₆) is expected to show distinct signals. The two aromatic protons on the pyridine ring should appear as doublets (J ≈ 8-9 Hz) between 7.5 and 8.5 ppm. A sharp singlet corresponding to the three methoxy protons (-OCH₃) would be expected around 4.0 ppm. The acidic proton of the carboxylic acid is typically a broad singlet appearing far downfield, often >13 ppm.[11][12][13]

-

¹³C NMR Spectroscopy: The carbon spectrum will be characterized by the deshielded carbonyl carbon of the carboxylic acid, typically in the 160-170 ppm range.[14] The six aromatic carbons of the pyridine ring will appear between ~110 and 160 ppm, with the carbon bearing the nitro group (C6) being significantly deshielded. The methoxy carbon signal is expected around 55-60 ppm.[12][15]

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.[16]

-

A very broad O-H stretch from the carboxylic acid dimer is expected from 2500-3300 cm⁻¹.[14][17]

-

A strong, sharp C=O stretch from the carbonyl group will be present between 1700-1730 cm⁻¹.[17]

-

Two strong absorptions characteristic of the nitro group will be prominent: an asymmetric stretch around 1520-1550 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹.[18]

-

A C-O stretch from the methoxy ether will be visible in the 1200-1275 cm⁻¹ region.[16]

-

Synthesis and Chemical Reactivity

The true value of a precursor lies in its accessibility and the predictability of its subsequent reactions. This section details a proposed synthetic route and the key transformations that make this molecule a powerful synthetic tool.

Proposed Synthetic Route

While not widely commercialized, this compound can be efficiently prepared from readily available starting materials. The logic is based on well-established pyridine chemistry, particularly the regioselective nucleophilic aromatic substitution (SₙAr) on dihalopyridines.[19][20]

Caption: Retrosynthetic analysis of this compound.

Protocol 1: Proposed Synthesis of this compound

This multi-step protocol is designed for reliability, leveraging high-yielding, well-documented reaction classes.

Step A: Regioselective Methoxylation

-

System Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous methanol (MeOH).

-

Reagent Preparation: Carefully add sodium metal in small portions to the MeOH at 0 °C to generate sodium methoxide (NaOMe) in situ. Alternatively, use a commercial solution of NaOMe in MeOH.

-

Nucleophilic Substitution: Dissolve 2,6-dichloro-3-nitropyridine (1.0 eq) in anhydrous MeOH and add it dropwise to the NaOMe solution at 0 °C. The C6 position is more activated towards nucleophilic attack by the adjacent nitro group, favoring substitution at this position.[19][20]

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

-

Workup: Quench the reaction by adding water and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield crude methyl 2-chloro-5-methoxy-6-nitropyridine, which can be purified by column chromatography.

Step B: Palladium-Catalyzed Carbonylation

-

System Setup: In a pressure-rated vessel, combine the product from Step A (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.1 eq).

-

Reaction Mixture: Add anhydrous methanol (as both solvent and reactant) and a base such as triethylamine (TEA, 2.0 eq).

-

Carbon Monoxide Atmosphere: Purge the vessel with carbon monoxide (CO) gas and then pressurize to 50-100 psi.

-

Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor progress by LC-MS.

-

Workup: After cooling and carefully venting the CO, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate and purify the resulting methyl 5-methoxy-6-nitropicolinate by column chromatography.[21]

Step C: Saponification

-

Hydrolysis: Dissolve the methyl ester from Step B (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Base Addition: Add lithium hydroxide (LiOH, 1.5-2.0 eq) and stir the mixture at room temperature for 1-3 hours until the ester is fully consumed (monitored by TLC/LC-MS).

-

Workup and Isolation: Remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. The product, this compound, will precipitate.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Key Transformations as a Synthetic Precursor

The synthetic utility of this compound stems from the selective manipulation of its nitro and carboxylic acid groups.

Caption: Primary derivatization pathways for the precursor.

Transformation 1: Selective Reduction of the Nitro Group

The conversion of the nitro group to an amine is arguably the most critical transformation, unlocking a wealth of subsequent chemistry. Catalytic hydrogenation is the method of choice due to its high efficiency, clean workup, and excellent chemoselectivity, leaving the carboxylic acid and pyridine ring intact.[22][23][24]

Protocol 2: Catalytic Hydrogenation to 6-Amino-5-methoxypicolinic Acid

-

System Setup: Add this compound (1.0 eq) and a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) to a hydrogenation vessel.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight) to the solution.

-

Hydrogen Atmosphere: Seal the vessel, evacuate the air, and backfill with hydrogen gas (H₂). Repeat this cycle three times. Pressurize the vessel to the desired pressure (typically 50 psi or balloon pressure).

-

Reaction: Stir the mixture vigorously at room temperature for 2-6 hours. The reaction is often complete when hydrogen uptake ceases. Monitor by LC-MS to confirm the conversion.

-

Workup and Isolation: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting 6-Amino-5-methoxypicolinic acid is often pure enough for subsequent steps, but can be recrystallized if necessary.

Transformation 2: Amide Bond Formation

The carboxylic acid provides a reliable site for coupling with a diverse range of amines. Modern coupling reagents like HATU offer fast reaction times, high yields, and minimal racemization for chiral amines.[25][26][27]

Protocol 3: HATU-Mediated Amide Coupling

-

System Setup: To a dry flask under an inert atmosphere, add this compound (1.0 eq), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU, 1.1 eq), and an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).

-

Activation: Add N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq) to the mixture and stir at room temperature for 15-20 minutes. This pre-activates the carboxylic acid by forming the highly reactive O-acylisourea intermediate.

-

Amine Addition: Add the desired amine (1.0-1.2 eq) to the activated mixture.

-

Reaction: Continue stirring at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired amide.

Application in Target-Oriented Synthesis: A Workflow Example